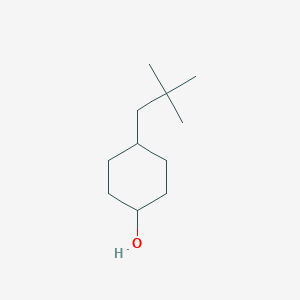
Patchouli cyclohexanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Patchouli cyclohexanol, also known as 4-tert-Butyl cyclohexanol, is a chemical compound with the molecular formula C10H20O. It is a derivative of cyclohexanol and is often used in the fragrance industry due to its pleasant odor. This compound is also known by other names such as p-tert-Butyl cyclohexanol and Patchone .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Patchouli cyclohexanol can be synthesized through various methods. One common method involves the hydrogenation of phenol to produce cyclohexanol, which is then further modified to obtain this compound. The hydrogenation process typically uses a catalyst such as Rhodium on carbon (Rh/C) in a supercritical carbon dioxide (scCO2) and water medium .
Industrial Production Methods
In industrial settings, this compound is produced through the oxidation of cyclohexane in the presence of air and cobalt catalysts.
Analyse Des Réactions Chimiques
Types of Reactions
Patchouli cyclohexanol undergoes several types of chemical reactions, including:
Oxidation: It can be oxidized to form cyclohexanone, which is a key intermediate in the production of nylon.
Reduction: The compound can be reduced to form various derivatives, depending on the reagents and conditions used.
Substitution: It can undergo substitution reactions where the hydroxyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include chromic acid and potassium permanganate.
Reduction: Hydrogen gas in the presence of a metal catalyst such as palladium or platinum is often used.
Substitution: Reagents such as thionyl chloride (SOCl2) can be used to replace the hydroxyl group with a chlorine atom.
Major Products Formed
Oxidation: Cyclohexanone
Reduction: Various cyclohexane derivatives
Substitution: Chlorocyclohexane and other substituted cyclohexanes
Applications De Recherche Scientifique
Patchouli cyclohexanol has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Industry: It is widely used in the fragrance industry due to its pleasant odor and stability.
Mécanisme D'action
The mechanism of action of patchouli cyclohexanol involves its interaction with various molecular targets and pathways. For example, its anti-inflammatory effects are believed to be mediated through the inhibition of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) . Additionally, its antioxidant properties are attributed to its ability to scavenge free radicals and enhance the activity of antioxidant enzymes .
Comparaison Avec Des Composés Similaires
Patchouli cyclohexanol can be compared with other similar compounds such as:
Patchouli alcohol: Another major component of patchouli oil with similar fragrance properties.
α-Patchoulene: A sesquiterpene found in patchouli oil with distinct chemical properties.
β-Patchoulene: Another sesquiterpene with unique biological activities.
Uniqueness
This compound is unique due to its specific structure and the presence of a tert-butyl group, which imparts distinct chemical and physical properties. This makes it particularly valuable in the fragrance industry and for various scientific research applications .
Propriétés
Formule moléculaire |
C11H22O |
|---|---|
Poids moléculaire |
170.29 g/mol |
Nom IUPAC |
4-(2,2-dimethylpropyl)cyclohexan-1-ol |
InChI |
InChI=1S/C11H22O/c1-11(2,3)8-9-4-6-10(12)7-5-9/h9-10,12H,4-8H2,1-3H3 |
Clé InChI |
ADSQOLVTSHCWAH-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)CC1CCC(CC1)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[2-[2-(2-aminoethoxy)phenoxy]ethylamino]-3-(9H-carbazol-4-yloxy)propan-2-ol](/img/structure/B13829535.png)
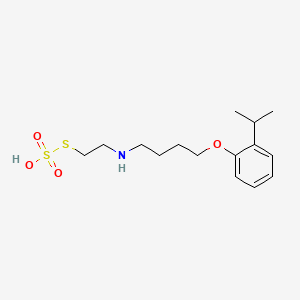
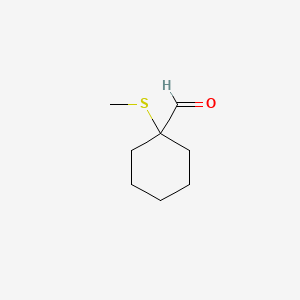
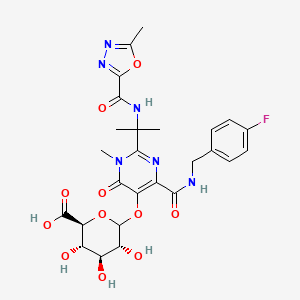
![1-[3-(Ethoxymethylidene)cyclobutyl]ethanone](/img/structure/B13829560.png)
![6,11-Dioxa-spiro[4.6]undec-8-ene](/img/structure/B13829567.png)
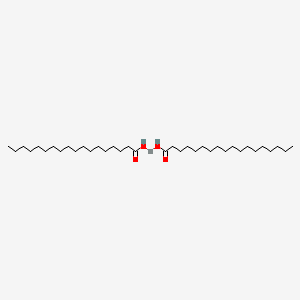
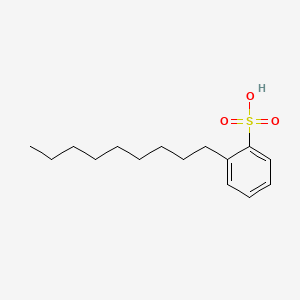
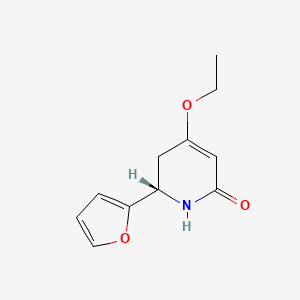
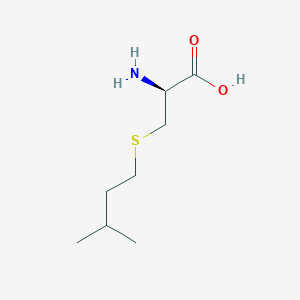
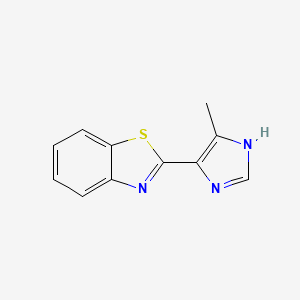
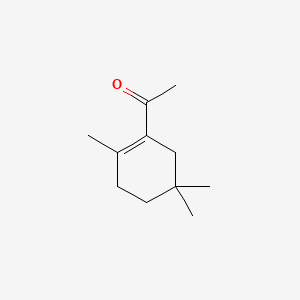
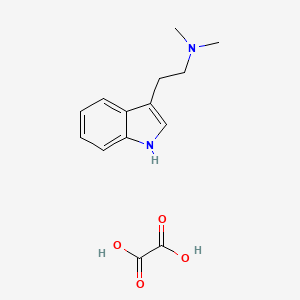
![[(1R,2R,3S,4R,5S,6S,8S,10R,11R,12R,15S)-3,4,11-triacetyloxy-2,8-dihydroxy-1,5,15-trimethyl-9-methylidene-14-oxo-16-oxatetracyclo[10.5.0.02,15.05,10]heptadecan-6-yl] acetate](/img/structure/B13829629.png)
